Cas no 75242-69-2 (1-(1H-pyrazol-1-yl)propan-2-ol)
1-(1H-pyrazol-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-pyrazol-1-yl)propan-2-ol
- CHEMBL4542851
- DS-019594
- CS-0230048
- 75242-69-2
- AKOS000311091
- MFCD04971030
- EN300-102061
- 1-pyrazol-1-ylpropan-2-ol
- G41606
- ADA24269
- 1-(PYRAZOL-1-YL)PROPAN-2-OL
- STK349831
- SCHEMBL11189962
- Z600458296
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- MDL: MFCD04971030
- Inchi: 1S/C6H10N2O/c1-6(9)5-8-4-2-3-7-8/h2-4,6,9H,5H2,1H3
- InChI Key: VPFGKEVDZXXQAV-UHFFFAOYSA-N
- SMILES: OC(C)CN1C=CC=N1
Computed Properties
- Exact Mass: 126.079312947Da
- Monoisotopic Mass: 126.079312947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 38.1Ų
1-(1H-pyrazol-1-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530310-25mg |
1-(1H-pyrazol-1-yl)propan-2-ol |
75242-69-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B530310-50mg |
1-(1H-pyrazol-1-yl)propan-2-ol |
75242-69-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B530310-250mg |
1-(1H-pyrazol-1-yl)propan-2-ol |
75242-69-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
| abcr | AB499504-100 mg |
1-(1H-Pyrazol-1-yl)propan-2-ol; 95% |
75242-69-2 | 100MG |
€231.60 | 2022-03-24 | ||
| abcr | AB499504-250 mg |
1-(1H-Pyrazol-1-yl)propan-2-ol; 95% |
75242-69-2 | 250MG |
€275.80 | 2022-03-24 | ||
| abcr | AB499504-500 mg |
1-(1H-Pyrazol-1-yl)propan-2-ol; 95% |
75242-69-2 | 500MG |
€409.30 | 2022-03-24 | ||
| abcr | AB499504-1 g |
1-(1H-Pyrazol-1-yl)propan-2-ol; 95% |
75242-69-2 | 1g |
€486.60 | 2022-03-24 | ||
| abcr | AB499504-5 g |
1-(1H-Pyrazol-1-yl)propan-2-ol; 95% |
75242-69-2 | 5g |
€1,185.30 | 2022-03-24 | ||
| Enamine | EN300-102061-0.05g |
1-(1H-pyrazol-1-yl)propan-2-ol |
75242-69-2 | 95% | 0.05g |
$81.0 | 2023-10-28 | |
| Enamine | EN300-102061-0.1g |
1-(1H-pyrazol-1-yl)propan-2-ol |
75242-69-2 | 95% | 0.1g |
$120.0 | 2023-10-28 |
1-(1H-pyrazol-1-yl)propan-2-ol Suppliers
1-(1H-pyrazol-1-yl)propan-2-ol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(1H-pyrazol-1-yl)propan-2-ol
Professional Introduction to 1-(1H-pyrazol-1-yl)propan-2-ol (CAS No. 75242-69-2)
1-(1H-pyrazol-1-yl)propan-2-ol, a compound with the chemical formula C₇H₉N₃O, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its structural features and potential applications in drug development. The pyrazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in various therapeutic agents. The alcohol functional group at the propyl chain provides additional reactivity, making this compound a valuable intermediate in synthetic pathways.
The CAS No. 75242-69-2 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity. Its molecular structure combines the stability of the pyrazole ring with the flexibility of the propyl side chain, which can be further modified to tailor specific biological activities. This balance makes it an attractive candidate for exploring novel pharmacological interactions.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like pyrazole derivatives in addressing various diseases. Pyrazole-based molecules have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the hydroxyl group in 1-(1H-pyrazol-1-yl)propan-2-ol allows for diverse chemical modifications, including esterification, etherification, or oxidation, which can enhance its pharmacokinetic properties or target specific biological pathways.
In the context of modern medicinal chemistry, the synthesis of such compounds often involves multi-step organic reactions that require precise control over reaction conditions. The propan-2-ol backbone provides a suitable scaffold for appending various functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This approach is particularly valuable in identifying lead compounds for further optimization.
One of the most compelling aspects of 1-(1H-pyrazol-1-yl)propan-2-ol is its potential role as a precursor in the development of targeted therapeutics. Researchers have demonstrated that pyrazole derivatives can interact with specific enzymes or receptors by leveraging their rigid heterocyclic core and variable substituents. For instance, studies have shown that certain pyrazole-based compounds exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The alcohol moiety further enhances binding affinity by allowing hydrogen bonding interactions with biological targets.
The compound's relevance extends to its utility in bioconjugation chemistry, where it can be linked to biomolecules such as peptides or antibodies to enhance drug delivery or targeting specificity. This strategy has been employed in the development of monoclonal antibodies conjugated with cytotoxic agents, where pyrazole derivatives serve as linker molecules. Such applications underscore the versatility of 1-(1H-pyrazol-1-yl)propan-2-ol in addressing complex therapeutic challenges.
From a synthetic chemistry perspective, the preparation of 1-(1H-pyrazol-1-yl)propan-2-ol involves strategic bond formations between pyrazole and propyl alcohol derivatives. Modern synthetic methodologies often employ transition metal-catalyzed coupling reactions or palladium-mediated cross-coupling techniques to construct the desired framework efficiently. These advances have reduced reaction times and improved yields, making large-scale production more feasible for research and industrial applications.
The pharmacological profile of this compound is further illuminated by computational studies that predict its binding modes within biological targets. Molecular docking simulations have been instrumental in understanding how 1-(1H-pyrazol-1-yl)propan-2-ol interacts with proteins such as kinases or metabolic enzymes. These insights guide experimental design and help prioritize which derivatives warrant further investigation.
In conclusion, 1-(1H-pyrazol-1-yl)propan-2-ol represents a promising candidate for pharmaceutical innovation due to its structural features and synthetic accessibility. Its combination of a bioactive pyrazole ring and a reactive alcohol group positions it as a versatile building block for drug discovery efforts. As research continues to uncover new therapeutic opportunities, compounds like this will remain at the forefront of medicinal chemistry advancements.
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